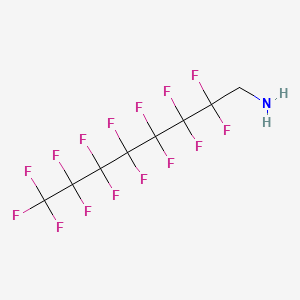

1h,1h-perfluorooctylamine

描述

The exact mass of the compound 1H,1H-Pentadecafluorooctylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCZXRSVKNFILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184723 | |

| Record name | 1H,1H-Perfluorooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-29-9 | |

| Record name | 1H,1H-Pentadecafluorooctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H-Perfluorooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Perfluorooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H-Perfluorooctylamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H,1H-perfluorooctylamine, a fluorinated organic compound with significant potential in various research and development applications. This document details the compound's key characteristics, provides representative experimental protocols for its synthesis, purification, and application in surface modification, and includes typical spectroscopic data for characterization.

Core Physicochemical Properties

This compound, with the chemical formula C₈H₄F₁₅N, possesses a unique combination of a hydrophobic perfluorinated tail and a hydrophilic amine headgroup.[1] This amphiphilic nature governs its distinct physicochemical properties and makes it a valuable compound in materials science and for the development of advanced functional surfaces.

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₄F₁₅N |

| Molecular Weight | 399.10 g/mol |

| Appearance | Colorless to light yellow liquid/solid |

| Boiling Point | 149-150 °C (at 760 mmHg) |

| 75 °C (at 50 mmHg) | |

| Melting Point | Decomposes at 240-245 °C |

| Density | 1.714 g/cm³ (at 20 °C) |

| Water Solubility | Not miscible or difficult to mix |

| logP (calculated) | 5.02 |

| pKa (predicted) | 6.05 ± 0.30 |

| Refractive Index | 1.305 - 1.3092 (at 20 °C) |

| Flash Point | 75 °C (at 50 mmHg) |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons. The -CH₂- group adjacent to the perfluorinated chain will exhibit complex splitting due to coupling with both the amine protons and the adjacent difluoromethylene group.

-

¹⁹F NMR : The fluorine NMR spectrum will display a series of multiplets corresponding to the different CF₂ groups and the terminal CF₃ group, providing confirmation of the perfluoroalkyl chain structure.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. Strong C-F stretching vibrations are typically observed in the 1150–1250 cm⁻¹ region.[1] N-H stretching and bending vibrations from the primary amine group would also be present.[1]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information about the perfluoroalkyl chain and the amine headgroup.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from perfluorooctanoyl chloride.

Step 1: Synthesis of Perfluorooctanamide (B1329318)

-

In a fume hood, dissolve perfluorooctanoyl chloride in an anhydrous aprotic solvent such as diethyl ether in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric excess of concentrated aqueous ammonia (B1221849) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The resulting white precipitate (perfluorooctanamide) is collected by vacuum filtration.

-

Wash the precipitate with cold deionized water and then with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the perfluorooctanamide under vacuum.

Step 2: Reduction of Perfluorooctanamide to this compound

-

In a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add the dried perfluorooctanamide in small portions to the LiAlH₄ suspension. Caution: The reaction is highly exothermic.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then again with water.

-

Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

Due to the basic nature of the amine, alumina (B75360) or triethylamine-deactivated silica (B1680970) gel is often preferred over standard silica gel to prevent streaking and improve separation.

-

Stationary Phase Preparation : Prepare a slurry of neutral alumina (or triethylamine-deactivated silica gel) in a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Column Packing : Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading : Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution : Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether.

-

Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Formation of a Self-Assembled Monolayer (SAM) on a Silicon Wafer

This protocol outlines the formation of a this compound SAM on a silicon wafer with a native oxide layer.

-

Substrate Cleaning :

-

Cut a silicon wafer into appropriate sizes.

-

Sonciate the silicon substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates under a stream of dry nitrogen.

-

To create a hydrophilic surface with hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme Caution: Piranha solution is highly corrosive and reactive.

-

Thoroughly rinse the substrates with deionized water and dry with nitrogen.

-

-

SAM Deposition :

-

Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent such as toluene (B28343) or hexane.

-

Immerse the cleaned silicon substrates in the amine solution in a sealed container.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature. For a more robust layer, this can be done in a glovebox under an inert atmosphere.

-

-

Post-Deposition Rinsing and Curing :

-

Remove the substrates from the solution and rinse thoroughly with the same anhydrous solvent to remove any physisorbed molecules.

-

Sonciate the substrates briefly (1-2 minutes) in the pure solvent to further remove non-covalently bonded molecules.

-

Dry the coated substrates with a stream of dry nitrogen.

-

To promote covalent bond formation and densify the monolayer, anneal the substrates at 100-120 °C for 1-2 hours.

-

-

Characterization :

-

The quality and properties of the SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

Visualizations

Workflow for Self-Assembled Monolayer (SAM) Formation

The following diagram illustrates the key steps in the formation of a this compound self-assembled monolayer on a silicon substrate.

References

Spectroscopic Characterization of 1H,1H-Perfluorooctylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1H,1H-perfluorooctylamine, a fluorinated organic compound of significant interest in materials science and pharmaceutical development. This document outlines the fundamental principles and practical details for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While specific, experimentally-derived high-resolution spectra for this compound are not publicly available, this guide presents the expected spectral characteristics based on the known structure and data from analogous fluorinated compounds.

Introduction to this compound

This compound, with the chemical structure CF₃(CF₂)₆CH₂NH₂, is a unique molecule featuring a long, hydrophobic perfluorinated carbon chain and a terminal primary amine group. This structure imparts valuable properties, including high thermal and chemical stability, and surface-active characteristics. Accurate spectroscopic characterization is crucial for confirming its identity, assessing its purity, and understanding its behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals from the protons of the methylene (B1212753) (-CH₂-) and amine (-NH₂) groups.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH₂- | 3.0 - 3.5 | Triplet of triplets (tt) | JH-F ≈ 13-15 Hz, JH-H ≈ 6-8 Hz |

| -NH₂ | 1.5 - 3.0 (variable) | Broad singlet | N/A |

The chemical shift of the -NH₂ protons is highly dependent on the solvent, concentration, and temperature. The methylene protons are coupled to the adjacent perfluorinated methylene group (-CF₂-) and the amine protons (if not exchanged), leading to the complex multiplicity.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each of the eight carbon atoms in the chain. The signals for the fluorinated carbons will exhibit characteristic splitting due to coupling with fluorine atoms.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| C1 (-CH₂-) | 40 - 45 | Triplet (t) | ¹JC-F ≈ 20-30 Hz |

| C2 (-CF₂-) | 115 - 125 | Triplet (t) | ¹JC-F ≈ 250-300 Hz |

| C3-C7 (-CF₂-) | 105 - 120 | Multiplets | Complex C-F couplings |

| C8 (-CF₃) | 115 - 120 | Quartet (q) | ¹JC-F ≈ 280-320 Hz |

Expected ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound will display distinct signals for the terminal trifluoromethyl group and each of the seven perfluoromethylene groups.

| Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

| -CF₃ | -80 to -82 | Triplet (t) |

| -CF₂- (adjacent to -CH₂-) | -125 to -127 | Multiplet |

| -CF₂- (internal chain) | -120 to -124 | Multiplets |

| -CF₂- (adjacent to -CF₃) | -122 to -124 | Multiplet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in this compound.

Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3200 | N-H stretching (amine) | Medium, broad |

| 2960 - 2850 | C-H stretching (methylene) | Medium |

| 1650 - 1580 | N-H bending (amine) | Medium |

| 1300 - 1100 | C-F stretching | Strong, broad |

| 800 - 700 | C-F bending | Medium |

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amine protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, spectral width of -50 to -150 ppm (relative to CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

FTIR Spectroscopy

A general protocol for obtaining an FTIR spectrum of this compound is as follows:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest and most common method.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR (¹H, ¹³C, and ¹⁹F) and FTIR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound. While this guide provides expected spectral data based on chemical principles, it is important to note that actual experimental values may vary slightly depending on the specific conditions of the analysis. The detailed experimental protocols and logical workflow presented here serve as a valuable resource for researchers and scientists working with this and other fluorinated compounds.

Thermal Stability and Decomposition Pathways of 1H,1H-Perfluorooctylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of 1H,1H-perfluorooctylamine. Drawing from available data and insights from analogous perfluorinated compounds, this document outlines key thermal properties, potential degradation mechanisms, and standard experimental protocols for analysis.

Introduction

This compound (C8H4F15N) is a fluorinated organic compound characterized by a C8 perfluorinated chain and a primary amine functional group. The presence of numerous carbon-fluorine (C-F) bonds imparts exceptional thermal stability to the molecule. Understanding the thermal behavior of this and similar compounds is critical for their safe handling, storage, and application in various fields, including materials science and pharmaceuticals.

Thermal Stability

The thermal stability of this compound is primarily attributed to the high bond energy of the C-F bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. Available data indicates that the compound is stable under normal conditions but will decompose at elevated temperatures.

Quantitative Thermal Data

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, the following table summarizes the key thermal properties that have been reported.

| Property | Value | Source |

| Decomposition Temperature | 240-245 °C | [1] |

| Boiling Point | 149-150 °C (at 760 mmHg) | [2] |

| Flash Point | 57.4 °C | [3] |

Note: The decomposition temperature represents the range where significant thermal degradation is observed.

Proposed Decomposition Pathways

In the absence of specific studies on the decomposition products of this compound, the degradation pathways can be hypothesized based on the known behavior of other long-chain perfluorinated compounds. The primary mechanism of thermal decomposition for such molecules is believed to be the cleavage of the weaker carbon-carbon (C-C) bonds in the perfluoroalkyl chain, rather than the stronger C-F bonds.

The initial step in the thermal decomposition is likely the homolytic cleavage of a C-C bond, leading to the formation of perfluoroalkyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including:

-

Fragmentation: Further breaking of C-C bonds to form smaller, more volatile perfluorinated compounds.

-

Elimination: Loss of small molecules, such as hydrogen fluoride (B91410) (HF), although this is less favorable than C-C cleavage.

-

Recombination: Combination of radicals to form larger, branched perfluorinated molecules.

A proposed, simplified decomposition pathway is illustrated in the diagram below.

Caption: A diagram illustrating the proposed thermal decomposition pathway.

Experimental Protocols

To rigorously determine the thermal stability and decomposition pathways of this compound, a combination of thermoanalytical and spectrometric techniques is required. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study thermal decomposition, or air/oxygen to study oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs.

Caption: A flowchart of the typical TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to determine the heat flow associated with these events.

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The decomposition products are swept into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the decomposition mixture based on their boiling points and interactions with the chromatographic column.

-

The separated components are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

-

The mass spectra of the fragments are used to identify the structure of the original decomposition products by comparison with spectral libraries and fragmentation patterns.

Caption: A workflow for identifying thermal decomposition products.

Conclusion

This compound exhibits high thermal stability, with decomposition occurring above 240 °C. While specific experimental data on its decomposition is limited, established knowledge of similar perfluorinated compounds suggests that the primary degradation mechanism involves the cleavage of C-C bonds, leading to the formation of a complex mixture of smaller perfluorinated radicals and molecules. Rigorous analysis using techniques such as TGA, DSC, and Py-GC-MS is essential to fully elucidate the thermal behavior and decomposition pathways of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Further research in this area will be invaluable for ensuring the safe and effective use of this compound in advanced applications.

References

The Solubility of 1H,1H-Perfluorooctylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H-perfluorooctylamine in various organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document consolidates qualitative information and presents analogous data for structurally similar perfluorinated compounds to offer valuable insights for solvent selection and experimental design. Furthermore, a detailed experimental protocol for the determination of its solubility via the isothermal shake-flask method, coupled with gravimetric and chromatographic analysis, is provided.

Introduction to this compound

This compound (CAS No. 307-29-9) is a fluorinated amine with a chemical structure that imparts unique physicochemical properties. Its long perfluorinated carbon chain creates a highly hydrophobic and lipophobic moiety, while the primary amine group introduces a degree of polarity. This amphiphilic nature governs its solubility behavior, making it a compound of interest in the development of surfactants, surface coatings, and as an intermediate in pharmaceutical and agrochemical synthesis. An understanding of its solubility is critical for its application in various formulations and reaction media.

Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature. However, based on its structural characteristics and available qualitative descriptions, a general solubility profile can be established. The following table summarizes the available qualitative information for this compound and provides quantitative data for a structurally analogous, albeit more complex, perfluorinated amine, perfluorotributylamine, to serve as a reference.

| Solvent | Chemical Formula | Solvent Type | This compound Solubility (Qualitative) | Perfluorotributylamine Solubility ( g/100 mL @ 20°C)[1] |

| Water | H₂O | Polar Protic | Immiscible / Poorly Miscible | Insoluble |

| Methanol | CH₃OH | Polar Protic | Used for crystallization | Insoluble |

| Ethanol | C₂H₅OH | Polar Protic | Moderate compatibility | - |

| Isopropyl Alcohol | C₃H₈O | Polar Protic | - | Insoluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Used for crystallization | - |

| Acetone | C₃H₆O | Polar Aprotic | - | 0.9 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | - | 2.2 |

| Chloroform | CHCl₃ | Polar Aprotic | - | 1.2 |

| Benzene | C₆H₆ | Nonpolar Aromatic | - | 0.3 |

| Toluene | C₇H₈ | Nonpolar Aromatic | - | 0.4 |

| Carbon Tetrachloride | CCl₄ | Nonpolar | - | 2.4 |

| Cyclohexane | C₆H₁₂ | Nonpolar | - | 1.8 |

| Heptane | C₇H₁₆ | Nonpolar | - | 6.4 |

| Petroleum Ether | - | Nonpolar | - | 33.2 |

| Ethyl Ether | C₄H₁₀O | Nonpolar | - | 4.9 |

| Fluorinated Solvents | - | Fluorous | Good to Excellent | - |

| Perfluoropolyether (PFPE) | - | Fluorous | Excellent dispersibility | - |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method allows for the determination of the thermodynamic equilibrium solubility.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or a Flame Ionization Detector (GC-FID)

-

GC capillary column suitable for amine analysis (e.g., a deactivated column)

-

Drying oven

-

Desiccator

Isothermal Shake-Flask Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to determine the required equilibration time by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved microparticles.

-

Analytical Quantification

The concentration of this compound in the filtered saturated solution can be determined using a suitable analytical method.

This method is suitable for non-volatile solutes and solvents.

-

Sample Weighing:

-

Accurately weigh a clean, dry collection vial.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed vial and record the total weight.

-

-

Solvent Evaporation:

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

-

Final Weighing and Calculation:

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the saturated solution aliquot minus the mass of the dissolved solute.

-

Calculate the solubility in terms of g/100 g of solvent or g/L of solvent.

-

This method is highly sensitive and specific for volatile and semi-volatile compounds.

-

Instrument and Column Selection:

-

Use a gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) for high selectivity towards nitrogen-containing compounds, or a Flame Ionization Detector (FID).

-

Employ a deactivated capillary column suitable for the analysis of amines to prevent peak tailing.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

-

Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the GC.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, its qualitative behavior points towards good solubility in fluorinated and moderate solubility in some polar organic solvents, with poor miscibility in water. For researchers and professionals requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a robust methodology for generating reliable data. The choice between gravimetric and chromatographic analysis will depend on the available equipment and the specific solvent-solute system. This guide serves as a foundational resource to facilitate informed solvent selection and the accurate determination of a critical physicochemical property for this versatile fluorinated amine.

References

An In-depth Technical Guide to 1H,1H-Perfluorooctylamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 1H,1H-perfluorooctylamine. The unique characteristics imparted by its perfluorinated chain make it a molecule of significant interest in materials science and as a potential building block in pharmaceutical development.

Molecular Structure and Chemical Identity

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine, is an organofluorine compound featuring a C8 carbon chain.[1] The "1H,1H" designation indicates the presence of two hydrogen atoms on the first carbon, which is adjacent to the amine group. The subsequent seven carbon atoms are fully fluorinated. This structure results in a molecule with a hydrophilic amine head and a highly hydrophobic and lipophobic perfluorinated tail.

The presence of the highly electronegative fluorine atoms significantly influences the molecule's properties, including the basicity of the amine group. The strong electron-withdrawing nature of the perfluoroalkyl chain makes the amine less basic compared to its non-fluorinated analog, octylamine.[2]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The unique combination of a polar amine group and a nonpolar, perfluorinated chain gives this compound distinct physical and chemical properties. These are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 307-29-9 | [1][3] |

| Molecular Formula | C₈H₄F₁₅N | [1][4] |

| Molecular Weight | 399.10 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid/solid | [5] |

| Boiling Point | 149-150 °C (at atmospheric pressure); 75 °C (at 50 mmHg) | [1][5] |

| Melting Point | 240-245 °C (decomposes) | [5][6] |

| Density | 1.714 g/cm³ | [3][5] |

| Refractive Index | 1.305 | [3][5] |

| Water Solubility | Not miscible or difficult to mix | [5][6] |

| pKa | 6.05 ± 0.30 (Predicted) | [5] |

| LogP | 5.01950 | [3] |

The high thermal stability, characterized by a decomposition temperature between 240-245°C, is a hallmark of perfluorinated compounds, attributed to the strength of the carbon-fluorine bond.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the introduction of the amine functionality to a perfluorinated chain or the fluorination of a hydrocarbon precursor.

A common and effective method is the reduction of perfluorooctanamide. This precursor can be synthesized from perfluorooctanoyl chloride and ammonia. The subsequent reduction of the amide to the amine can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Below is a logical workflow for a typical synthesis and purification process.

References

Quantum Chemical Blueprint of 1H,1H-Perfluorooctylamine: A Technical Guide for Researchers

An in-depth analysis of the structural, vibrational, and electronic properties of 1H,1H-perfluorooctylamine through quantum chemical calculations, providing a foundational dataset for researchers in materials science and drug development.

This technical guide presents a comprehensive theoretical investigation of this compound (C₈H₄F₁₅N), a fluorinated organic compound with applications in surface modification and as a building block in the synthesis of advanced materials.[1] Due to the limited availability of extensive experimental data for this specific molecule, this report leverages quantum chemical calculations to provide a detailed understanding of its fundamental properties. The calculated data is intended to serve as a valuable reference for scientists and professionals in drug development and materials science.

Physicochemical Properties

This compound, systematically named 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine, is a high molecular weight compound characterized by a perfluorinated carbon chain and a terminal primary amine group.[1] This unique structure imparts both hydrophobic and limited polar characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₁₅N | [1] |

| Molecular Weight | 399.10 g/mol | [1] |

| CAS Number | 307-29-9 | [1] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine | [1] |

| Boiling Point | 149-150 °C (at 760 mmHg); 75 °C (at 50 mmHg) | [1] |

| Density | 1.714 g/cm³ | [1] |

| Water Solubility | Not miscible or difficult to mix | [1] |

| LogP | 5.02 (calculated) | [1] |

Quantum Chemical Calculation Methodology

To elucidate the molecular properties of this compound, a series of quantum chemical calculations were performed. The methodology was chosen based on its proven applicability to per- and polyfluoroalkyl substances (PFAS).

Computational Workflow

The computational workflow for this study is outlined in the diagram below. It begins with the construction of the 3D molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations on the optimized structure yield vibrational frequencies, NMR chemical shifts, and electronic properties.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Geometry Optimization

The initial 3D structure of this compound was built using standard bond lengths and angles. This structure was then optimized to its ground-state equilibrium geometry using Density Functional Theory (DFT). The B3LYP functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization process involves finding the nuclear coordinates that correspond to a minimum on the potential energy surface.

Vibrational Frequency Calculation

Following geometry optimization, vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)). These calculations are based on the second derivatives of the energy with respect to the nuclear coordinates and are crucial for characterizing the stationary points on the potential energy surface as true minima (no imaginary frequencies). The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra.

NMR Chemical Shift Calculation

The isotropic chemical shieldings for ¹H, ¹³C, and ¹⁹F were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculated chemical shieldings (σ) were converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the chemical shielding of a reference compound (Tetramethylsilane for ¹H and ¹³C, and CFCl₃ for ¹⁹F) calculated at the same level of theory.

Electronic Property Calculation

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges, were also calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. Mulliken charges offer a way to estimate the partial atomic charges and understand the charge distribution within the molecule.

Calculated Data

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 2: Calculated Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (in perfluoro chain) | 1.54 - 1.55 |

| C-F | 1.34 - 1.35 | |

| C-H | 1.09 | |

| C-N | 1.46 | |

| **Bond Angles (°) ** | F-C-F | ~107 |

| C-C-C (in perfluoro chain) | ~114 | |

| H-C-H | ~108 | |

| C-C-N | 112.5 |

Table 3: Calculated Vibrational Frequencies (Selected Prominent Modes)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretch |

| ~2950 | C-H stretch |

| ~1200-1350 | C-F stretch |

| ~1150 | C-C stretch |

Table 4: Calculated NMR Chemical Shifts (ppm)

| Nucleus | Carbon Position | Calculated Chemical Shift (δ) |

| ¹H | C1 | ~3.1 |

| ¹³C | C1 (-CH₂NH₂) | ~40 |

| C2 (-CF₂-) | ~118 | |

| C3-C7 (-CF₂-) | ~110-120 | |

| C8 (-CF₃) | ~117 | |

| ¹⁹F | C2 (-CF₂-) | ~-125 |

| C3-C7 (-CF₂-) | ~-122 to -124 | |

| C8 (-CF₃) | ~-81 |

Table 5: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Mulliken Charge on N | -0.85 |

| Mulliken Charge on H (of NH₂) | +0.40 |

Experimental Protocols

While specific experimental data for this compound is scarce in the public domain, this section provides detailed, generalized protocols for key experiments that would be used to characterize this compound and validate the computational results.

Synthesis and Purification

The synthesis of primary perfluoroalkylamines can be challenging. One common route involves the reduction of the corresponding perfluorinated nitrile or amide. A generalized protocol is as follows:

Reaction Scheme:

R_f-CN + [Reducing Agent] → R_f-CH₂NH₂ (where R_f = C₇F₁₅)

Materials:

-

Perfluorooctanenitrile

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Drying agent (e.g., magnesium sulfate)

Procedure:

-

A solution of perfluorooctanenitrile in anhydrous diethyl ether is slowly added to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

After the reaction is complete, it is carefully quenched by the slow addition of water, followed by a 15% NaOH solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

Purification Workflow:

Caption: Purification workflow for this compound.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C).

Acquisition Parameters (General):

-

¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a higher sample concentration (20-50 mg) and a greater number of scans are typically required. Proton decoupling is used to simplify the spectrum.

-

¹⁹F NMR: ¹⁹F is a high-abundance, high-sensitivity nucleus. Spectra can be acquired relatively quickly. A common reference standard is CFCl₃.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

If the sample is a solid at room temperature, place a small amount of the solid on the crystal and apply pressure using the ATR clamp to ensure good contact.

-

Record the spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Discussion and Conclusion

The quantum chemical calculations presented in this guide provide a detailed theoretical characterization of this compound. The optimized geometry reveals the expected staggered conformation of the perfluoroalkyl chain. The calculated vibrational frequencies are in the expected regions for C-H, N-H, C-F, and C-C stretching modes and can be used to aid in the interpretation of experimental IR and Raman spectra. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts provide a basis for experimental spectral assignment. The large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

It is important to note that the calculated values are for an isolated molecule in the gas phase. In a real-world scenario, intermolecular interactions and solvent effects can influence the experimental measurements. Therefore, the data presented here should be used as a guide and a starting point for further experimental and computational investigations. This technical guide provides a solid theoretical foundation for researchers working with this compound and will be a valuable resource for predicting its behavior and properties in various applications.

References

Self-assembly and monolayer formation of 1H,1H-perfluorooctylamine on substrates

An In-Depth Technical Guide to the Self-Assembly and Monolayer Formation of 1H,1H-Perfluorooctylamine on Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) represent a foundational technique in surface science and nanotechnology, enabling the precise modification of substrate properties. These highly ordered molecular films, formed by the spontaneous organization of molecules on a surface, are pivotal in a myriad of applications, including the development of biosensors, lubrication at the nanoscale, and the creation of biocompatible and anti-fouling surfaces. The choice of molecule used to form the SAM dictates the resulting surface chemistry and physical properties.

This compound (C₈H₄F₁₅N, CAS: 307-29-9) is a molecule of significant interest for SAM formation due to its unique structure.[1][2][3][4] It comprises a hydrophilic amine head group capable of interacting with various substrates and a highly fluorinated tail. This perfluoroalkyl chain imparts a unique combination of hydrophobicity and lipophobicity to the surface, leading to exceptionally low surface energy.[5] Such properties are highly desirable for creating non-stick, low-friction surfaces and for applications requiring minimal protein adsorption.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization of this compound SAMs on common substrates. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully fabricate and analyze these specialized surfaces.

Core Principles of Self-Assembly

The formation of a SAM is a thermodynamically driven process where molecules spontaneously arrange themselves into an ordered layer on a substrate. For this compound, the self-assembly is governed by three primary interactions:

-

Molecule-Substrate Interaction: The amine (-NH₂) head group of this compound can interact with a range of substrates. On hydroxylated surfaces like silicon oxide (SiO₂) or glass, this interaction is primarily through hydrogen bonding. On metallic surfaces such as gold, the amine group can form a coordinate bond. This initial adsorption is the anchoring mechanism for the monolayer.

-

Intermolecular Interactions: The long, rigid perfluorinated tails of the molecules interact with each other through van der Waals forces. These interactions are a key driving force for the ordering and dense packing of the monolayer. The helical structure of the perfluoroalkyl chain influences the packing density.

-

Molecule-Solvent Interactions: The choice of solvent is critical in solution-based deposition. The solvent must be able to dissolve the this compound without interfering with the self-assembly process on the substrate.

It is important to distinguish the self-assembly of this compound from that of aminosilanes. Aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), form strong, covalent siloxane (Si-O-Si) bonds with hydroxylated surfaces, resulting in very robust monolayers.[6][7][8] In contrast, the interaction of this compound with these surfaces is non-covalent, leading to a physisorbed monolayer. While potentially less robust, these physisorbed layers are still highly ordered and offer significant surface modification.

Experimental Protocols

The successful formation of a high-quality this compound SAM is critically dependent on meticulous experimental procedure, particularly with respect to substrate cleanliness and the control of deposition conditions. The following sections detail protocols for substrate preparation and monolayer formation via both solution-phase and vapor-phase deposition.

Substrate Preparation

A pristine, contaminant-free substrate surface is paramount for the formation of a uniform and densely packed monolayer. The appropriate cleaning procedure depends on the substrate material.

Table 1: Substrate Cleaning Protocols

| Substrate | Cleaning Protocol |

| Silicon (with native oxide) or Glass | 1. Sonicate the substrate in a sequence of high-purity solvents (e.g., acetone, isopropanol, methanol) for 15 minutes each to remove organic contaminants.[9] 2. Rinse thoroughly with deionized (DI) water (18.2 MΩ·cm). 3. Perform an oxidative cleaning step to remove any remaining organic residues and to ensure a high density of surface hydroxyl groups. A common method is immersion in a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. CAUTION: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. [9] 4. Rinse the substrate copiously with DI water. 5. Dry the substrate under a stream of high-purity nitrogen gas and use immediately.[9] |

| Gold | 1. Clean the gold substrate by sonicating in high-purity solvents such as ethanol (B145695) and acetone. 2. The substrate can be further cleaned by UV-ozone treatment for 10-20 minutes to remove organic contaminants. 3. Alternatively, the gold surface can be cleaned by immersion in a piranha or sulfochromic acid solution, though this can lead to surface etching and should be done with caution.[5] 4. Rinse thoroughly with DI water and ethanol, then dry under a stream of nitrogen. |

Solution-Phase Deposition

Solution-phase deposition is a widely used method for forming SAMs due to its simplicity.

Protocol:

-

Prepare the Deposition Solution: Prepare a dilute solution of this compound in a high-purity, anhydrous solvent. Anhydrous ethanol or toluene (B28343) at a concentration of 1-5 mM is typically used. Sonicate the solution for 5-10 minutes to ensure the amine is fully dissolved.[9]

-

Substrate Immersion: Immerse the clean, dry substrate into the deposition solution in a sealed container. To minimize contamination from atmospheric water and oxygen, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.

-

Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.[9] Longer incubation times generally favor the formation of more ordered and densely packed monolayers as the molecules have more time to arrange into a thermodynamically stable state.

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same fresh solvent used for the deposition. This step is crucial to remove any non-adsorbed (physisorbed) molecules from the surface.[9]

-

Curing (Optional for Hydroxylated Surfaces): For substrates like silicon oxide or glass, a post-deposition baking step (e.g., 110-120°C for 30-60 minutes) can be performed to remove residual solvent and potentially strengthen the interaction between the amine head groups and the surface hydroxyls.[9]

-

Final Rinse and Drying: Perform a final rinse with the solvent and dry the substrate under a stream of high-purity nitrogen.[9]

Vapor-Phase Deposition

Vapor-phase deposition can produce highly uniform and reproducible monolayers, often with less aggregation compared to solution-phase methods.[6][7][8][10]

Protocol:

-

Setup: Place the clean, dry substrate in a vacuum-compatible deposition chamber. In a separate container within the chamber, place a small amount of this compound.

-

Evacuation: Evacuate the chamber to a low base pressure to remove atmospheric contaminants.

-

Deposition: Heat the container with the this compound to increase its vapor pressure, allowing the molecules to sublime and fill the chamber. The deposition is typically carried out at an elevated substrate temperature (e.g., 150°C) and low pressure for a defined period (e.g., 5-30 minutes).[8]

-

Purging: After the deposition, purge the chamber with an inert gas (e.g., nitrogen) to remove any remaining this compound vapor.[7]

-

Cooling: Allow the substrate to cool to room temperature under the inert atmosphere.

Characterization of the Monolayer

A combination of surface-sensitive analytical techniques is used to confirm the presence and quality of the this compound SAM.

Table 2: Monolayer Characterization Techniques

| Technique | Information Provided |

| Contact Angle Goniometry | Measures the static or dynamic contact angle of a liquid (typically water and diiodomethane) on the surface. A high water contact angle indicates a hydrophobic surface, which is expected for a fluorinated monolayer.[11][12] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental composition and chemical state information of the surface. For a this compound SAM, XPS can confirm the presence of fluorine, carbon, and nitrogen, and the chemical states of these elements can provide insights into the bonding and orientation of the molecules.[2][13][14][15] |

| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. AFM can be used to assess the smoothness and uniformity of the monolayer and to identify any defects or aggregates.[16][17][18] |

| Ellipsometry | Measures the change in polarization of light upon reflection from the surface to determine the thickness of the monolayer. This provides a good indication of whether a monolayer or a multilayer has formed. |

Quantitative Data

The following table summarizes typical quantitative data for fluorinated SAMs. While specific data for this compound is not widely available in the literature, the data for similar fluorinated molecules provide a reasonable expectation of the properties of these monolayers.

Table 3: Quantitative Properties of Fluorinated Self-Assembled Monolayers

| Property | Typical Value Range | Substrate | Notes |

| Water Contact Angle | 110° - 125° | Silicon Oxide, Gold | High contact angles are indicative of the low surface energy of the fluorinated surface.[5] |

| Monolayer Thickness | 1.0 - 1.5 nm | Silicon Oxide, Gold | The thickness is consistent with the length of the this compound molecule in a relatively upright orientation. |

| Surface Roughness (RMS) | < 0.5 nm | Silicon Oxide, Gold | A low RMS roughness value, comparable to the bare substrate, indicates the formation of a smooth and uniform monolayer.[8] |

| XPS F/C Ratio | ~2 | Silicon Oxide, Gold | The ratio of fluorine to carbon atoms in the perfluoroalkyl chain is a key indicator of the presence of the molecule on the surface. |

Visualizations

Logical Diagram of Self-Assembly

Caption: Logical flow of the self-assembly process.

Experimental Workflow for Solution-Phase Deposition

Caption: Experimental workflow for solution-phase deposition.

Molecular Interaction at the Substrate Interface

Caption: Molecular interaction at the substrate interface.

Conclusion

The self-assembly of this compound provides a straightforward and effective method for creating surfaces with very low energy. The resulting monolayers are highly ordered and impart significant hydrophobicity and lipophobicity to the underlying substrate. While the interaction with hydroxylated surfaces is non-covalent, the resulting physisorbed monolayers are suitable for a wide range of applications where surface properties are paramount. By following the detailed protocols for substrate preparation, monolayer deposition, and characterization outlined in this guide, researchers can reliably produce high-quality this compound SAMs for their specific research and development needs. The continued exploration of such fluorinated surfaces is expected to drive innovation in fields ranging from advanced materials to biomedical devices.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 307-29-9 CAS Manufactory [m.chemicalbook.com]

- 5. Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dataphysics-instruments.com [dataphysics-instruments.com]

- 12. research.aalto.fi [research.aalto.fi]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. azonano.com [azonano.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermodynamic Properties of 1H,1H-Perfluorooctylamine

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 1H,1H-perfluorooctylamine. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's characteristics. This document summarizes available data, outlines general experimental protocols for property determination, and presents a logical workflow for thermodynamic characterization.

Introduction

This compound, with the chemical formula C₈H₄F₁₅N, is a fluorinated organic compound notable for its high thermal stability and unique surface properties.[1] Its structure, featuring a perfluorinated carbon chain and an amine functional group, imparts properties such as hydrophobicity and low surface energy.[1] These characteristics make it a compound of interest in surface modification, as a fluorinated surfactant, and in the development of advanced materials.[1] A thorough understanding of its thermodynamic properties is crucial for its application and for ensuring safety in its handling and use.

Physical and Thermodynamic Properties

Table 1: Identification and General Properties

| Property | Value | Source |

| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine | [1][2] |

| CAS Number | 307-29-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₄F₁₅N | [1][2][3][4][6] |

| Molecular Weight | 399.10 g/mol | [1][2][3][6] |

| Appearance | Solid |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 149-150 °C | At atmospheric pressure | [1][2] |

| 153.1 °C | At 760 mmHg | [7] | |

| 75 °C | At 50 mmHg | [1][4][6] | |

| Decomposition Temperature | 240-245 °C | Not specified | [1][6] |

| Density | 1.714 g/cm³ | At 20 °C | [2][3][4][7] |

| Flash Point | 57.4 °C | Not specified | [7] |

| 75 °C | At 50 mmHg | [4][6] | |

| Refractive Index | 1.3092 | At 20 °C | [2] |

| 1.305 | Not specified | [4][6] | |

| Water Solubility | Not miscible or difficult to mix | Not specified | [5][6] |

| Vapor Pressure | No data available | - | [3][7] |

Note: There is a significant lack of publicly available experimental data for key thermodynamic properties such as enthalpy of vaporization, heat capacity, and Gibbs free energy for this compound.[8][9] For context, the enthalpy of vaporization for a structurally related compound, 1H-perfluorooctane, has been reported as 43.40 ± 0.20 kJ/mol.[10] However, this value should be used with caution as the presence of the amine group in this compound is expected to significantly influence its thermodynamic properties.

Experimental Protocols for Property Determination

While specific experimental details for this compound are not widely published, the following are general methodologies used for determining the thermodynamic properties of similar perfluorinated compounds.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

-

Apparatus: A standard distillation apparatus or a specialized boiling point apparatus can be used. This typically includes a heating mantle, a flask containing the sample, a condenser, and a thermometer.

-

Procedure: The liquid is heated, and the temperature at which a steady stream of distillate is collected is recorded as the boiling point at the given pressure. For determining boiling points at reduced pressures, a vacuum pump and a manometer are connected to the apparatus.

3.2. Density Measurement

Density is the mass of a substance per unit volume.

-

Apparatus: A vibrating tube densimeter is a common and precise instrument for measuring the density of liquids.[11]

-

Procedure: A small sample of the liquid is introduced into a U-shaped tube, which is then electromagnetically excited to vibrate at its characteristic frequency. The frequency of vibration is dependent on the mass of the tube and its contents. By measuring the frequency, the density of the sample can be accurately determined. Measurements are typically performed over a range of temperatures.[11]

3.3. Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

-

Apparatus: The static method is a common technique for measuring vapor pressure.[11] The apparatus consists of a sample container connected to a pressure transducer, all enclosed in a temperature-controlled environment.

-

Procedure: The sample is placed in the container, and the system is evacuated to remove any air. The sample is then heated to the desired temperature, and the pressure of the vapor in equilibrium with the liquid is measured by the transducer. This is repeated at various temperatures to obtain the vapor pressure curve.[11]

3.4. Decomposition Temperature Analysis

The decomposition temperature is the temperature at which a chemical substance thermally breaks down.

-

Apparatus: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are commonly used techniques.

-

Procedure (DSC): A small, weighed amount of the sample is placed in a pan and heated at a constant rate alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured. A sharp endothermic or exothermic peak that does not correspond to a phase transition can indicate decomposition.[1]

-

Procedure (TGA): The mass of the sample is continuously monitored as it is heated at a controlled rate in a specific atmosphere. The temperature at which a significant loss of mass occurs is taken as the decomposition temperature.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a general workflow for the experimental determination and theoretical modeling of the thermodynamic properties of a chemical compound like this compound.

Caption: Workflow for Thermodynamic Property Characterization.

Conclusion

This guide has consolidated the available thermodynamic and physical property data for this compound. While some fundamental properties like boiling point and density have been reported, there is a clear need for more extensive experimental investigation to determine other critical thermodynamic parameters. The provided general experimental protocols and the logical workflow for property determination offer a framework for such future studies. A more complete dataset will be invaluable for the effective and safe application of this compound in its various fields of use.

References

- 1. Buy this compound | 307-29-9 [smolecule.com]

- 2. This compound(307-29-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | CAS#:307-29-9 | Chemsrc [chemsrc.com]

- 5. This compound | 307-29-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 10. 1H-Perfluorooctane (CAS 335-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Reaction Kinetics and Mechanisms Involving 1H,1H-Perfluorooctylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorooctylamine (CAS No. 307-29-9), a partially fluorinated amine, possesses a unique combination of a reactive amine functional group and a stable, lipophobic perfluorinated carbon chain. This structure imparts distinct physicochemical properties that are of significant interest in various fields, including materials science, surface chemistry, and potentially in the design of novel pharmaceuticals and agrochemicals. Understanding the reaction kinetics and mechanisms of this compound is crucial for its effective application and for assessing its environmental fate and potential biological interactions.

This technical guide provides a comprehensive overview of the available knowledge on the synthesis, thermal decomposition, and potential atmospheric degradation of this compound. It includes a summary of quantitative data, detailed experimental methodologies where available, and visualizations of key chemical processes to facilitate a deeper understanding for researchers and professionals in related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₄F₁₅N | [1] |

| Molecular Weight | 399.10 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 149-150 °C | [3] |

| Density | 1.714 g/cm³ (at 20 °C) | [3] |

| Decomposition Temperature | 240-245 °C | [4] |

| Solubility in Water | Immiscible | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a perfluorooctanoyl derivative. A common and effective method is the reduction of perfluorooctanamide (B1329318).

Synthesis via Reduction of Perfluorooctanamide

A plausible and commonly employed route for the synthesis of this compound is the reduction of perfluorooctanamide. This method avoids the direct handling of highly reactive and hazardous fluorine gas.

Materials:

-

Perfluorooctanoyl chloride

-

Ammonia (B1221849) (aqueous solution)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Amidation of Perfluorooctanoyl Chloride:

-

In a well-ventilated fume hood, dissolve perfluorooctanoyl chloride in an appropriate solvent such as diethyl ether.

-

Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the acid chloride at a controlled temperature (e.g., 0-5 °C) to form perfluorooctanamide.

-

The perfluorooctanamide precipitate can be collected by filtration, washed with cold water, and dried.

-

-

Reduction of Perfluorooctanamide:

-

In a dry three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Slowly add a solution of the dried perfluorooctanamide in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, reflux the reaction mixture for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting mixture to remove the aluminum salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent by rotary evaporation to yield crude this compound.

-

The product can be further purified by distillation under reduced pressure.

-

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via amidation and subsequent reduction.

Reaction Kinetics and Mechanisms

Thermal Decomposition

This compound exhibits high thermal stability, with decomposition reported to occur in the range of 240-245 °C[4]. The strong carbon-fluorine bonds contribute to this stability. The primary mechanism of thermal decomposition for perfluorinated compounds is generally accepted to be the homolytic cleavage of the weaker carbon-carbon bonds, leading to the formation of perfluoroalkyl radicals[5].

Diagram 2: Proposed Thermal Decomposition Pathway

Caption: Proposed initial step in the thermal decomposition of this compound.

Table 2: General Kinetic Data for Thermal Decomposition of Related Perfluorinated Compounds

| Compound Class | Initial Decomposition Temperature (°C) | Key Products | Reference(s) |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | ~200 | Perfluoroalkenes, CO₂, HF | [7] |

| Perfluoroalkyl Sulfonic Acids (PFSAs) | ≥450 | Volatile organofluorine species, SO₂, HF | [6] |

A general experimental setup for studying the thermal decomposition of this compound would involve a pyrolysis apparatus coupled with analytical instrumentation for product identification.

Apparatus:

-

Tube furnace with programmable temperature control.

-

Quartz or ceramic reactor tube.

-

Inert gas supply (e.g., nitrogen, argon) with mass flow controllers.

-

System for introducing the sample into the heated zone (e.g., syringe pump for liquids, or a sample boat for solids).

-

Trapping system for collecting decomposition products (e.g., cold traps, solvent impingers).

-

Analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) for product analysis.

Procedure:

-

Place a known amount of this compound into the sample introduction system.

-

Purge the reactor system with an inert gas at a controlled flow rate.

-

Heat the furnace to the desired decomposition temperature.

-

Introduce the sample into the hot zone of the reactor.

-

Pass the effluent gas through the trapping system to collect the decomposition products.

-

Analyze the collected products using GC-MS to identify and quantify the volatile and semi-volatile organic compounds.

-